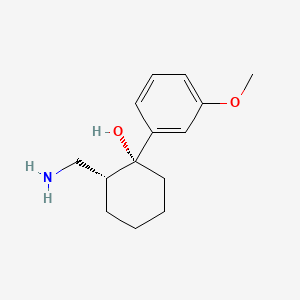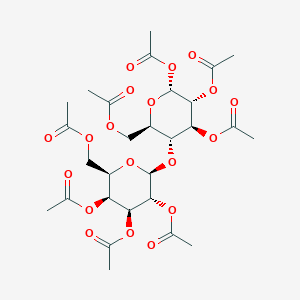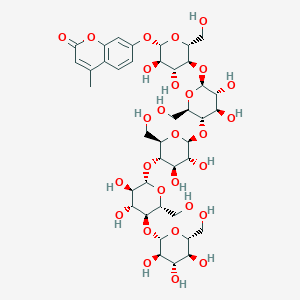
4-metilumbelliferil β-D-celopentósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl b-D-cellopentoside is a fluorogenic substrate used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of cellulase activity, as it can be hydrolyzed to release 4-methylumbelliferone, which fluoresces under UV light .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl b-D-cellopentoside is widely used in scientific research for various applications:
Chemistry: It is used as a fluorogenic substrate to study the activity of cellulase enzymes and other glycosidases.
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples.
Industry: It is employed in the biofuel industry to study the breakdown of cellulose into fermentable sugars.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl β-D-Cellopentoside is cellulase , an enzyme that breaks down cellulose . Cellulase plays a crucial role in the degradation of cellulose, a complex carbohydrate found in plant cell walls.
Mode of Action
4-Methylumbelliferyl β-D-Cellopentoside acts as a substrate for cellulase . The compound is hydrolyzed by the enzyme, leading to the release of a fluorescent compound, 4-methylumbelliferone .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase is part of the broader cellulose degradation pathway. This process is essential for the recycling of carbon in the environment and the production of biofuels from plant biomass .
Pharmacokinetics
As a substrate for cellulase, it is expected to be metabolized in environments where this enzyme is present .
Result of Action
The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase results in the production of 4-methylumbelliferone, a fluorescent compound . This fluorescence can be used to study the kinetics of cellulases , making 4-Methylumbelliferyl β-D-Cellopentoside a valuable tool in biochemical research.
Action Environment
The action of 4-Methylumbelliferyl β-D-Cellopentoside is influenced by environmental factors such as pH and temperature, which can affect the activity of cellulase . Additionally, the presence of other molecules can impact the enzyme’s ability to interact with its substrate .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl-b-cellopentaoside plays a significant role in biochemical reactions, particularly as a substrate for the enzyme cellulase . When this compound is hydrolyzed, it produces a fluorescent product, 4-methylumbelliferone , which can be used to study the kinetics of cellulases .
Cellular Effects
The effects of 4-Methylumbelliferyl-b-cellopentaoside on cells and cellular processes are primarily related to its role as a substrate for cellulase . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl-b-cellopentaoside involves its hydrolysis by the enzyme cellulase . This reaction results in the production of 4-methylumbelliferone, a fluorescent compound that can be quantified spectrophotometrically .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Methylumbelliferyl-b-cellopentaoside can change due to factors such as the compound’s stability and degradation
Metabolic Pathways
4-Methylumbelliferyl-b-cellopentaoside is involved in the metabolic pathway of cellulase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-cellopentoside typically involves the glycosylation of 4-methylumbelliferone with cellopentaose. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The process involves the use of protecting groups to ensure selective glycosylation and to prevent side reactions.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl b-D-cellopentoside involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the product. The final product is purified using chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl b-D-cellopentoside primarily undergoes hydrolysis reactions. It is a substrate for cellulase enzymes, which hydrolyze the glycosidic bonds to release 4-methylumbelliferone .
Common Reagents and Conditions
The hydrolysis of 4-Methylumbelliferyl b-D-cellopentoside is typically carried out in aqueous buffer solutions at neutral to slightly acidic pH. Common reagents include cellulase enzymes, which catalyze the hydrolysis reaction. The reaction is monitored by measuring the fluorescence of the released 4-methylumbelliferone .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl b-D-cellopentoside is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it a valuable tool for studying enzyme kinetics and activity .
Comparación Con Compuestos Similares
4-Methylumbelliferyl b-D-cellopentoside is unique due to its specific structure and fluorescent properties. Similar compounds include:
4-Methylumbelliferyl β-D-cellobioside: Another fluorogenic substrate used to study cellulase activity.
4-Methylumbelliferyl β-D-glucoside: Used for studying β-glucosidase activity.
4-Methylumbelliferyl β-D-galactoside: Used for studying β-galactosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon hydrolysis, making them valuable tools in enzymatic studies.
Propiedades
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBJSRGXVXZHF-IAOVRSOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


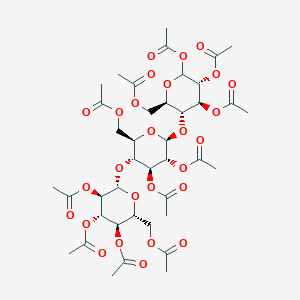
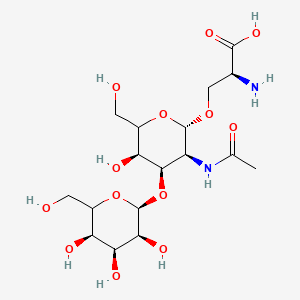
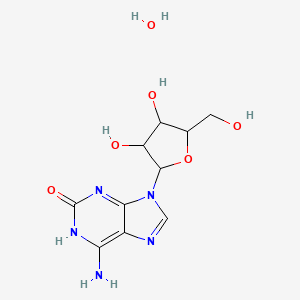
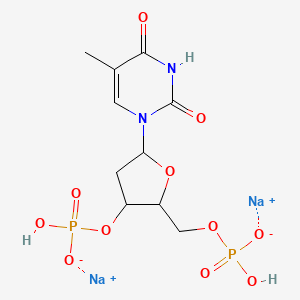
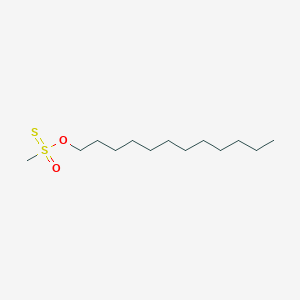

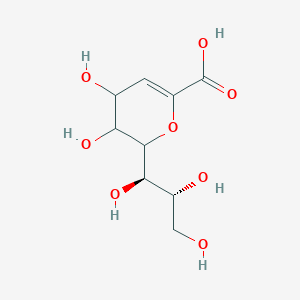
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
